LSD1 (KDM1A) Inhibitory Activity with MAO-A Selectivity Window Versus SP2509 Reference Inhibitor
The target compound exhibits LSD1 (KDM1A) inhibitory activity with an IC50 of 10,000 nM (10 µM) against human recombinant LSD1, and demonstrates a 10-fold selectivity window over MAO-A (IC50 > 100,000 nM), as recorded in the BindingDB/ChEMBL database [1]. When compared to SP2509—the well-characterized morpholinosulfonyl benzohydrazide LSD1 inhibitor (CAS 1423715-09-6) with LSD1 IC50 = 13 nM—the target compound is approximately 770-fold less potent against LSD1 . This potency differential, rather than being a disadvantage, establishes the target compound as a distinct pharmacological tool: its micromolar LSD1 activity with a measurable but modest MAO-A selectivity window (~10-fold) defines a different application space from the low-nanomolar, highly selective SP2509 chemotype. The structural basis for this differentiation lies in the target compound's benzothiazole core replacing the chlorohydroxyphenyl ethylidene moiety of SP2509, which alters both the LSD1 binding mode and off-target profile.
| Evidence Dimension | LSD1 enzyme inhibition potency (IC50) and MAO-A selectivity ratio |
|---|---|
| Target Compound Data | LSD1 IC50 = 10,000 nM (10 µM); MAO-A IC50 > 100,000 nM (>100 µM); Selectivity ratio (MAO-A IC50 / LSD1 IC50) ≈ 10 |
| Comparator Or Baseline | SP2509 (CAS 1423715-09-6): LSD1 IC50 = 13 nM; MAO-A IC50 > 300,000 nM; Selectivity ratio > 23,000 |
| Quantified Difference | 770-fold lower LSD1 potency; ~2,300-fold lower selectivity window vs. SP2509; distinct chemotype (benzothiazole-hydrazide vs. phenyl-ethylidene-hydrazide) |
| Conditions | Human recombinant LSD1; H2O2 production assay using methylated peptide substrate, Amplex red reagent, 30 min incubation; Human MAO-A assay using (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate, 60 min incubation. Data curated by ChEMBL from Waseda University. |
Why This Matters
The distinct LSD1 potency and selectivity profile defines a unique pharmacological tool compound space, enabling concentration-dependent epigenetic studies where partial LSD1 engagement is desired, contrasting with the complete target suppression achieved by high-potency inhibitors like SP2509.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). Affinity Data: LSD1 IC50 = 1.00E+4 nM; MAO-A IC50 = 1.00E+5 nM. Assay: Inhibition of human recombinant LSD1 assessed as effect on H2O2 production incubated for 30 mins using methylated peptide substrate, Amplex red reagent. Curated by ChEMBL, Waseda University. View Source
